N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl ester N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl ester
Brand Name: Vulcanchem
CAS No.: 104257-22-9
VCID: VC0020733
InChI: InChI=1S/C36H48N10O17P2S/c1-44(2)23-10-4-8-21-20(23)7-5-11-26(21)66(56,57)43-22(36(51)58-3)9-6-12-37-17-41-42-34-30(49)28(47)24(61-34)15-59-64(52,53)63-65(54,55)60-16-25-29(48)31(50)35(62-25)46-19-39-27-32-38-13-14-45(32)18-40-33(27)46/h4-5,7-8,10-11,13-14,17-19,22,24-25,28-31,34-35,42-43,47-50H,6,9,12,15-16H2,1-3H3,(H,37,41)(H,52,53)(H,54,55)
SMILES: CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC
Molecular Formula: C36H48N10O17P2S
Molecular Weight: 986.8 g/mol

N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl ester

CAS No.: 104257-22-9

Main Products

VCID: VC0020733

Molecular Formula: C36H48N10O17P2S

Molecular Weight: 986.8 g/mol

N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl ester - 104257-22-9

CAS No. 104257-22-9
Product Name N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl ester
Molecular Formula C36H48N10O17P2S
Molecular Weight 986.8 g/mol
IUPAC Name methyl 5-[[2-[5-[[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]hydrazinyl]methylideneamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoate
Standard InChI InChI=1S/C36H48N10O17P2S/c1-44(2)23-10-4-8-21-20(23)7-5-11-26(21)66(56,57)43-22(36(51)58-3)9-6-12-37-17-41-42-34-30(49)28(47)24(61-34)15-59-64(52,53)63-65(54,55)60-16-25-29(48)31(50)35(62-25)46-19-39-27-32-38-13-14-45(32)18-40-33(27)46/h4-5,7-8,10-11,13-14,17-19,22,24-25,28-31,34-35,42-43,47-50H,6,9,12,15-16H2,1-3H3,(H,37,41)(H,52,53)(H,54,55)
Standard InChIKey VFVXKHQNVAJPJQ-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC
Canonical SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=CNNC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN7C6=NC=C7)O)O)O)O)C(=O)OC
Synonyms ADPR-DAME
N(alpha)-dansyl-N(omega)-1,N(6)-etheno-ADP-ribosylarginine methyl este
PubChem Compound 196374
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator